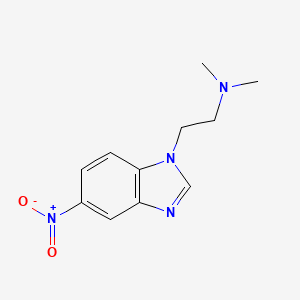

N,N-dimethyl-2-(5-nitro-1H-benzimidazol-1-yl)ethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N-dimethyl-2-(5-nitro-1H-benzimidazol-1-yl)ethanamine is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities . This compound is characterized by the presence of a nitro group at the 5-position of the benzimidazole ring and a dimethylaminoethyl side chain at the 2-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(5-nitro-1H-benzimidazol-1-yl)ethanamine typically involves the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative, followed by nitration and subsequent alkylation. One common method involves the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole core . The nitro group is then introduced via nitration using nitric acid. Finally, the dimethylaminoethyl side chain is added through alkylation using dimethylamine and an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

N,N-dimethyl-2-(5-nitro-1H-benzimidazol-1-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide.

Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, at the available positions.

Common Reagents and Conditions

Oxidation: Hydrogen gas and a palladium catalyst.

Reduction: Hydrogen peroxide or other oxidizing agents.

Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed

Reduction: Formation of N,N-dimethyl-2-(5-amino-1H-benzimidazol-1-yl)ethanamine.

Oxidation: Formation of this compound N-oxide.

Substitution: Formation of halogenated or nitrated derivatives of the benzimidazole ring.

Aplicaciones Científicas De Investigación

N,N-dimethyl-2-(5-nitro-1H-benzimidazol-1-yl)ethanamine has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of N,N-dimethyl-2-(5-nitro-1H-benzimidazol-1-yl)ethanamine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and antiparasitic effects . The benzimidazole ring can also interact with enzymes and receptors, modulating their activity and leading to anti-inflammatory and anticancer effects .

Comparación Con Compuestos Similares

Similar Compounds

N,N-diethyl-2-(5-nitro-1H-benzimidazol-1-yl)ethanamine: Similar structure but with ethyl groups instead of methyl groups.

N,N-dimethyl-2-(5-amino-1H-benzimidazol-1-yl)ethanamine: Similar structure but with an amino group instead of a nitro group.

N,N-dimethyl-2-(5-chloro-1H-benzimidazol-1-yl)ethanamine: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

N,N-dimethyl-2-(5-nitro-1H-benzimidazol-1-yl)ethanamine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo reduction to form reactive intermediates, making this compound particularly useful in antimicrobial and antiparasitic applications .

Actividad Biológica

Chemical Structure and Properties

N,N-dimethyl-2-(5-nitro-1H-benzimidazol-1-yl)ethanamine features a benzimidazole core substituted with a nitro group and a dimethylamino ethyl side chain. The presence of the nitro group is significant as it influences the compound's interaction with biological targets, particularly opioid receptors.

Opioid Receptor Interaction

Research has shown that compounds within the nitazene class, including this compound, exhibit significant affinity for the μ-opioid receptor (MOR). A study examining various structural modifications revealed that:

- Ring substitutions (like N-pyrrolidino) generally enhance MOR activation.

- Removal of the nitro group leads to a marked decrease in potency, indicating its crucial role in receptor binding and activity .

In Vitro Studies

In vitro assays have demonstrated that this compound can induce cellular responses characteristic of opioid receptor activation. For instance:

- β-arrestin 2 recruitment assays indicated strong activation of MOR by this compound.

- cAMP accumulation inhibition further confirmed its efficacy as an opioid agonist .

Case Studies

A forensic analysis involving 85 cases highlighted the high potency and potential harm associated with nitazenes. Blood concentrations in these cases were typically low (sub ng/mL), underscoring their effectiveness even at minimal doses. The cases involved various analogs, including this compound, indicating its relevance in public health discussions regarding synthetic opioids .

Structure-Activity Relationship (SAR)

The biological activity of this compound has been linked to its structural features. Key findings include:

| Modification Type | Effect on Activity |

|---|---|

| Nitro Group Presence | Essential for high MOR affinity |

| N-Pyrrolidino Substitution | Increased potency compared to N-piperidine substitutions |

| Removal of Nitro Group | Significant decrease in potency |

These findings suggest that modifications to the benzimidazole core can dramatically influence pharmacological outcomes.

Propiedades

IUPAC Name |

N,N-dimethyl-2-(5-nitrobenzimidazol-1-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2/c1-13(2)5-6-14-8-12-10-7-9(15(16)17)3-4-11(10)14/h3-4,7-8H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGVOOVHBCHKPFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C=NC2=C1C=CC(=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.